molecular formula C26H14N4O12 B10890677 Biphenyl-2,2'-diyl bis(2,4-dinitrobenzoate)

Biphenyl-2,2'-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B10890677
M. Wt: 574.4 g/mol
InChI Key: YXWKQHDZTITNEE-UHFFFAOYSA-N
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Description

Biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) is a complex organic compound characterized by the presence of two biphenyl groups linked through a central carbon atom, each substituted with two 2,4-dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) typically involves the reaction of biphenyl-2,2’-diyl with 2,4-dinitrobenzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can produce amine derivatives. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) include:

Uniqueness

What sets biphenyl-2,2’-diyl bis(2,4-dinitrobenzoate) apart from these similar compounds is its specific ester linkage and the presence of two 2,4-dinitrobenzoate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C26H14N4O12

Molecular Weight

574.4 g/mol

IUPAC Name

[2-[2-(2,4-dinitrobenzoyl)oxyphenyl]phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C26H14N4O12/c31-25(19-11-9-15(27(33)34)13-21(19)29(37)38)41-23-7-3-1-5-17(23)18-6-2-4-8-24(18)42-26(32)20-12-10-16(28(35)36)14-22(20)30(39)40/h1-14H

InChI Key

YXWKQHDZTITNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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